Cas no 2138170-02-0 (N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-chloroethane-1-sulfonamide)

N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-chloroethane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-chloroethane-1-sulfonamide
- EN300-1130660
- 2138170-02-0
- N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-chloroethane-1-sulfonamide
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- Inchi: 1S/C8H13ClN4O2S/c9-2-4-16(14,15)12-8-1-3-11-13(8)7-5-10-6-7/h1,3,7,10,12H,2,4-6H2
- InChI Key: NGQSXOABHGRDFX-UHFFFAOYSA-N
- SMILES: ClCCS(NC1=CC=NN1C1CNC1)(=O)=O
Computed Properties
- Exact Mass: 264.0447745g/mol
- Monoisotopic Mass: 264.0447745g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 84.4Ų
N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-chloroethane-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1130660-0.05g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-chloroethane-1-sulfonamide |
2138170-02-0 | 95% | 0.05g |
$792.0 | 2023-10-26 | |
Enamine | EN300-1130660-2.5g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-chloroethane-1-sulfonamide |
2138170-02-0 | 95% | 2.5g |
$1848.0 | 2023-10-26 | |
Enamine | EN300-1130660-0.5g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-chloroethane-1-sulfonamide |
2138170-02-0 | 95% | 0.5g |
$905.0 | 2023-10-26 | |
Enamine | EN300-1130660-1g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-chloroethane-1-sulfonamide |
2138170-02-0 | 95% | 1g |
$943.0 | 2023-10-26 | |
Enamine | EN300-1130660-10g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-chloroethane-1-sulfonamide |
2138170-02-0 | 95% | 10g |
$4052.0 | 2023-10-26 | |
Enamine | EN300-1130660-5g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-chloroethane-1-sulfonamide |
2138170-02-0 | 95% | 5g |
$2732.0 | 2023-10-26 | |
Enamine | EN300-1130660-0.1g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-chloroethane-1-sulfonamide |
2138170-02-0 | 95% | 0.1g |
$829.0 | 2023-10-26 | |
Enamine | EN300-1130660-0.25g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-chloroethane-1-sulfonamide |
2138170-02-0 | 95% | 0.25g |
$867.0 | 2023-10-26 | |
Enamine | EN300-1130660-1.0g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-chloroethane-1-sulfonamide |
2138170-02-0 | 1g |
$0.0 | 2023-06-09 |
N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-chloroethane-1-sulfonamide Related Literature
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
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W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
Additional information on N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-chloroethane-1-sulfonamide
N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-chloroethane-1-sulfonamide: A Comprehensive Overview
N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-chloroethane-1-sulfonamide is a complex organic compound with the CAS registry number 2138170-02-0. This compound belongs to the class of sulfonamides, which are widely used in pharmaceuticals, agrochemicals, and other industrial applications. The molecule features a pyrazole ring, an azetidine moiety, and a sulfonamide group, making it a versatile structure for various chemical reactions and biological activities.
The pyrazole ring in this compound is a five-membered aromatic heterocycle containing two nitrogen atoms. Pyrazoles are known for their stability and ability to participate in hydrogen bonding, which enhances their bioavailability and pharmacokinetic properties. The azetidine moiety, a four-membered saturated ring containing one nitrogen atom, contributes to the compound's flexibility and ability to form specific interactions with biological targets. The sulfonamide group is a key functional group in this molecule, as it is known for its ability to act as a bioisostere of carboxylic acids and amides, providing both hydrophilic and hydrophobic properties depending on the substituents.
Recent studies have highlighted the potential of N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-chloroethane-1-sulfonamide in drug discovery. Researchers have explored its role as a kinase inhibitor, targeting enzymes such as cyclin-dependent kinases (CDKs) and protein kinase C (PKC). These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis, making them attractive targets for cancer therapy. The compound's ability to inhibit these kinases suggests its potential in developing novel anti-cancer agents.
In addition to its enzymatic activity, the compound has shown promise in modulating ion channels. Ion channels are critical for maintaining cellular homeostasis and are implicated in numerous diseases, including epilepsy, cardiovascular disorders, and pain management. The azetidine moiety in the molecule plays a significant role in stabilizing interactions with ion channel proteins, enhancing its efficacy as a modulator.
The synthesis of N-1-(azetidin-3-yl)-1H-pyrazol-5
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